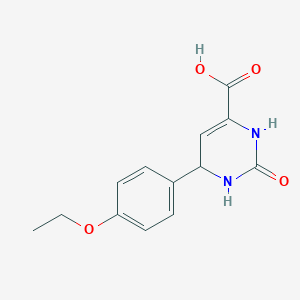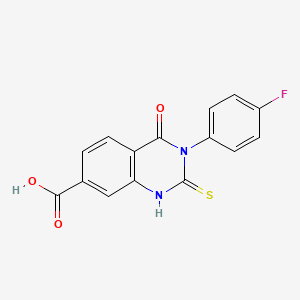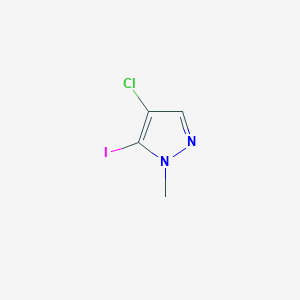![molecular formula C13H17IN2O2 B2355241 (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected CAS No. 2366997-11-5](/img/structure/B2355241.png)
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected (hereafter referred to as 2S-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine) is a synthetic compound that has been widely used in the scientific research field due to its unique properties. It is a heterocyclic compound composed of a nitrogen atom and an iodine atom, which makes it highly reactive and versatile in its applications. 2S-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine can be used for a variety of purposes, including organic synthesis, drug delivery, and medical imaging.
Applications De Recherche Scientifique
Synthesis and Photocycloaddition
(Albrecht, Basler, & Bach, 2008) discussed the preparation of 1,5-dihydropyrrol-2-ones, including N-Boc-protected tetramic acid, and their use in [2+2]-photocycloaddition, achieving perfect diastereoselectivity and good yields. This process is significant for creating complex molecules with potential applications in materials science and pharmaceuticals.
Peptide Chemistry
(Doerr & Lubell, 2012) synthesized protected enantiopure 2-pyrrolylalanine as an electron-rich arylalanine analog for peptide science. The study highlights the molecule's significance in modifying peptide structure and function, which is crucial in drug development and biochemical research.
Synthesis of Pyrrolidines and Piperidines
(Boto, Hernández, de Leon, & Suárez, 2001) describe a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines using an oxidative decarboxylation-beta-iodination process. This synthesis method is important for creating structures found in many natural products, thus aiding in the study of bioactive compounds.
Asymmetric Organocatalysis
(Monge, Jensen, Franke, Lykke, & Jørgensen, 2010) developed an asymmetric one-pot synthesis of 2,3-dihydropyrroles, highlighting the use of N-Boc-protected imines. Their work is critical in asymmetric synthesis, which is fundamental in producing chiral drugs and molecules with specific biological activities.
Radical Cyclization
(Chea & Clive, 2015) used N-Boc (S)-proline in a radical cyclization process to synthesize (+)-ipalbidine. This technique is valuable in the synthesis of complex organic molecules, particularly in pharmaceuticals.
Cyclobutenedione Synthesis
(Zhang & Liebeskind, 1999) described a method using N-Boc-protected α-amino carbanions for synthesizing substituted 2-pyridinones and dihydro-2-pyridinones. This process is significant for the development of heterocyclic compounds used in various chemical and pharmaceutical applications.
Synthesis of Dihydro-4-pyridone
(Kumar, Haritha, & Rao, 2003) developed a method for synthesizing (2S)-2-(hydroxymethyl)-N-Boc-2,3-dihydro-4-pyridone, important for creating bioactive molecules and pharmaceuticals.
Synthesis of Pyrazolo[4,3-b]pyridines
(Yakovenko, Lukianov, Bol’but, & Vovk, 2019) used N-Boc-protected 5-formyl-1H-pyrazol-4-amines in synthesizing pyrazolo[4,3-b]pyridines, which are key intermediates in pharmaceuticals and agrochemicals.
Synthesis of Azirine Derivatives
(Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020) synthesized 2H-azirine-2-carbonyl azides, showing their use as reactive heterocyclic building blocks. Such compounds are pivotal in creating novel organic structures with potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl (2S)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRGABAZMACSR-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)
![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)
![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)
![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)




![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)


![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)